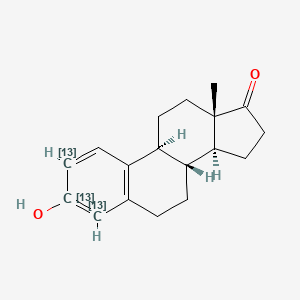

Estrone-2,3,4-13C3

Vue d'ensemble

Description

Estrone-2,3,4-13C3 is a labelled isotope of Estrone, a metabolite of 17β-Estradiol.

Mécanisme D'action

Target of Action

Estrone-2,3,4-13C3, a stable-labeled internal standard of estrone, primarily targets estrogen receptors in the body . These receptors are found in various tissues, including the ovaries, placenta, and peripheral tissues . The interaction of this compound with these receptors plays a crucial role in numerous physiological processes.

Biochemical Pathways

This compound is involved in the estrogen metabolic pathway . It is produced in vivo from androstenedione or from testosterone via estradiol . It is primarily produced in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through the conversion of androstenedione . This compound may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of estrone. This compound is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . These processes impact the bioavailability of this compound in the body.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its role as a key player in various physiological processes. By altering the transcription rate of affected genes, this compound influences a range of physiological responses . These include the regulation of the menstrual cycle, maintenance of pregnancy, and preparation of the body for childbirth .

Activité Biologique

Estrone-2,3,4-13C3 is a stable isotope-labeled form of estrone, a naturally occurring estrogen hormone. Its unique isotopic labeling allows for precise tracking and quantification in biological studies, particularly in the context of endocrine research and therapeutic monitoring. This article provides an overview of the biological activity of this compound, including its metabolic pathways, effects on various biological systems, and applications in clinical research.

1. Metabolic Pathways

Estrone undergoes various metabolic transformations in the body. The metabolic pathways involving this compound have been elucidated through studies utilizing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

1.1 Catabolism and Biodegradation

Recent research has identified specific catabolic pathways for natural estrogens, including Estrone. For instance, a study using Sphingomonas strain KC8 demonstrated the degradation of estrone through a steroid 4,5-seco pathway. This pathway was characterized by the sequential production of labeled intermediates when strain KC8 was incubated with this compound . The metabolites produced were analyzed using ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-ESI-HRMS), revealing insights into the enzymatic processes involved in estrogen degradation.

2. Biological Effects

Estrone and its derivatives play crucial roles in various physiological processes. The biological effects of this compound can be assessed through its interaction with estrogen receptors (ERs) and its influence on cellular pathways.

2.1 Estrogen Receptor Interaction

Estrone acts as a ligand for estrogen receptors ERα and ERβ, influencing gene expression and cellular responses in target tissues. Research indicates that the binding affinity and efficacy of Estrone can vary based on structural modifications . The isotopic labeling in this compound allows researchers to track its distribution and metabolism in vivo, providing insights into its pharmacokinetics and dynamics.

2.2 Clinical Applications

This compound is utilized in clinical research to monitor estrogen levels in patients undergoing hormone replacement therapy or aromatase inhibitor treatment for breast cancer. An ultrasensitive LC-MS/MS method has been developed to measure serum levels of estrone and estradiol with high accuracy . This method is crucial for assessing treatment efficacy and adjusting therapeutic regimens.

3. Case Studies

Several case studies highlight the significance of this compound in understanding hormonal dynamics in health and disease.

3.1 Hormonal Profiling in Rodent Models

A study focused on measuring sex steroid concentrations in rodent serum demonstrated the utility of stable isotopes like this compound for evaluating hormonal changes associated with various physiological conditions . This approach aids researchers in developing animal models that accurately reflect human hormonal responses.

3.2 Monitoring Breast Cancer Treatment

In clinical settings, monitoring estrone levels is vital during aromatase inhibitor therapy for postmenopausal breast cancer patients. The use of this compound as an internal standard enhances the reliability of hormone quantification during treatment . This ensures that clinicians can make informed decisions regarding patient management based on precise hormonal measurements.

4. Conclusion

This compound is a valuable tool in both basic and clinical research due to its stable isotopic labeling that facilitates detailed studies of estrogen metabolism and action. Its application spans from understanding fundamental biological processes to improving patient outcomes in hormone-related therapies. Ongoing research continues to explore its potential benefits across various fields within endocrinology.

Data Table: Summary of Key Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Estrogen Metabolism | UPLC-ESI-HRMS | Identified catabolic intermediates from estrone |

| Hormonal Profiling | LC-MS/MS | Accurate measurement of sex steroid concentrations |

| Clinical Monitoring | Ultrasensitive LC-MS/MS | Effective tracking of estrone levels during therapy |

Applications De Recherche Scientifique

Quantification of Estrogens

1.1 Clinical Diagnostics

Estrone-2,3,4-13C3 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of estrone and other estrogens in biological samples such as serum and plasma. Its stable isotope nature minimizes the effects of isotopic exchange and enhances the accuracy of hormone measurements. This is particularly crucial for diagnosing conditions related to hormonal imbalances, such as developmental abnormalities and assessing hormone replacement therapies in women .

1.2 Method Development

Recent studies have demonstrated the effectiveness of using this compound in developing robust analytical methods capable of detecting low concentrations of estrogens. For instance, a method utilizing this compound achieved a limit of quantitation (LOQ) as low as 2 pg/mL for estrone and estradiol in human serum samples . The method showed high precision with intra-assay coefficients of variation (CVs) below 8.41% across multiple days .

Hormonal Research

2.1 Metabolism Studies

This compound is instrumental in studying estrogen metabolism pathways. It allows researchers to trace metabolic conversions and interactions with enzymes such as 17β-hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes. These studies are essential for understanding how estrogens influence various biological processes and their roles in health and disease .

2.2 Pharmacokinetic Studies

In pharmacokinetic research, this compound is used to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of estrone-related drugs. By employing this labeled compound in clinical trials, researchers can gain insights into how different formulations affect hormone levels in patients undergoing treatment for hormone-related conditions .

Case Studies and Research Findings

Propriétés

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-JTCDCFKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736173 | |

| Record name | 3-Hydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241684-29-6 | |

| Record name | 3-Hydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1241684-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.